molecular formula C10H17NO3 B137875 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione CAS No. 130689-75-7

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione

Cat. No. B137875
CAS RN: 130689-75-7
M. Wt: 199.25 g/mol
InChI Key: ZFPGSIQEMLXXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione (HMD) is a cyclic amino acid derivative that has been extensively researched for its potential use in various scientific applications. It is a white crystalline powder that is soluble in water and has a molecular weight of 185.23 g/mol. HMD has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for use in research.

Mechanism of Action

The mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine, which is important for cognitive function. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which is important for maintaining healthy cholesterol levels.
Biochemical and Physiological Effects
5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, which may help to protect cells from oxidative damage. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been found to have anti-inflammatory properties, which may help to reduce inflammation in the body. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been found to have neuroprotective properties, which may help to protect the brain from damage.

Advantages and Limitations for Lab Experiments

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has a number of advantages for use in lab experiments. It is a stable compound that is easy to synthesize, making it readily available for research. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione is also soluble in water, which makes it easy to work with in aqueous solutions. However, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has some limitations for use in lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has not been extensively studied in vivo, so its potential side effects and toxicity are not well known.

Future Directions

There are many potential future directions for research on 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione. One area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of bacterial, fungal, and viral infections. Another area of interest is the development of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione-based drugs for the treatment of cancer. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione may also have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione and its potential side effects and toxicity.

Synthesis Methods

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione can be synthesized using a variety of methods, including the reaction of hexylmagnesium bromide with methyl N-carbethoxy glycinate, followed by cyclization with phosgene. Another method involves the reaction of hexylamine with methyl chloroformate, followed by cyclization with sodium hydroxide. Both methods result in the formation of 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione as the final product.

Scientific Research Applications

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has been extensively studied for its potential use in various scientific applications. It has been found to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. 5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione has also been investigated for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.

properties

CAS RN

130689-75-7

Product Name

5-Hexyl-5-methyl-1,3-oxazolidine-2,4-dione

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

5-hexyl-5-methyl-1,3-oxazolidine-2,4-dione

InChI

InChI=1S/C10H17NO3/c1-3-4-5-6-7-10(2)8(12)11-9(13)14-10/h3-7H2,1-2H3,(H,11,12,13)

InChI Key

ZFPGSIQEMLXXAA-UHFFFAOYSA-N

SMILES

CCCCCCC1(C(=O)NC(=O)O1)C

Canonical SMILES

CCCCCCC1(C(=O)NC(=O)O1)C

synonyms

2,4-Oxazolidinedione,5-hexyl-5-methyl-(9CI)

Origin of Product

United States

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